Titanium(II) oxide

Hard coatings Wear resistance Mechanical properties

Researchers requiring a material that combines metallic-level electrical conductivity (∼170-400 μΩ·cm) with exceptional hardness (up to 19.6 GPa) face a critical supply gap-common TiO₂ is insulating and softer suboxides do not match TiO’s unique defect-driven performance. Titanium(II) oxide (TiO, CAS 51745-87-0) fills this gap as a non-stoichiometric rocksalt ceramic that delivers simultaneous conductivity and mechanical durability. • Electrical resistivity: ∼170 μΩ·cm, enabling metallic conduction pathways in thin-film devices. • Hardness: 11 GPa demonstrated in a 500 nm film; wear rate reduced by 450× against ZrO₂ counterface. • Key applications: wear-resistant conductive coatings, microelectronic diffusion barriers, EMI shielding composites, and visible-light absorber layers for photovoltaics. • Available in research-scale packs with custom synthesis support; ready for immediate global dispatch.

Molecular Formula TiO
OTi
Molecular Weight 63.866 g/mol
CAS No. 51745-87-0
Cat. No. B7800503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(II) oxide
CAS51745-87-0
Molecular FormulaTiO
OTi
Molecular Weight63.866 g/mol
Structural Identifiers
SMILESO=[Ti]
InChIInChI=1S/O.Ti
InChIKeyOGIDPMRJRNCKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(II) Oxide Conductive Ceramic Overview


Titanium(II) oxide (TiO, CAS 51745-87-0), also known as titanium monoxide, is a non-stoichiometric ceramic material with the rocksalt (fcc) crystal structure [1]. It is characterized by a high concentration of structural vacancies on both titanium and oxygen sublattices [1]. This unique defect chemistry imparts metallic-like electrical conductivity (∼170–400 μΩ·cm) [2] and a golden-bronze appearance, differentiating it fundamentally from the wide-bandgap semiconducting and insulating polymorphs of titanium dioxide (TiO₂) [3]. Its combination of electrical conductivity and high hardness makes it a candidate material for applications including wear-resistant conductive coatings, microelectronic diffusion barriers, and components in capacitors and electromagnetic interference (EMI) shielding [3].

1
Defect-engineered rocksalt ceramic with structural vacancies on Ti and O sublattices enabling metallic-like conductivity.
2
High hardness conductive coating candidate for wear-resistant electrical contacts and diffusion barriers.
3
Distinct from insulating TiO₂ polymorphs; golden-bronze appearance and narrow band gap enable optical applications.
Physical properties are sensitive to O/Ti stoichiometry and degree of order.

Why TiO Cannot Be Substituted


While titanium dioxide (TiO₂) is a widely available insulator and photocatalyst, its high electrical resistivity (up to 10¹¹ μΩ·cm) and moderate hardness (rutile: ∼8–10 GPa) render it unsuitable for applications requiring simultaneous conductivity and mechanical durability [1]. Conversely, other titanium suboxides like Ti₂O₃ and Magnéli phases (TiₙO₂ₙ₋₁) offer intermediate conductivity and hardness, but do not match the specific combination of high conductivity (∼170 μΩ·cm) and high hardness (up to 19.6 GPa) observed in TiO [2]. The following sections provide quantitative evidence for why TiO is a distinct engineering material that cannot be generically substituted by other titanium-oxygen compounds.

TiO₂
Insulating polymorphs cannot replace conductive TiO
TiO₂ exhibits resistivity up to 10¹¹ μΩ·cm, unsuitable for electrodes, diffusion barriers, or EMI shielding. Hardness is significantly lower, ruling out wear-resistant conductive coatings.
Ti₂O₃
Intermediate conductivity and lower hardness shift performance
Ti₂O₃ and Magnéli phases show less favorable balance of electrical and mechanical properties; hardness trend TiO > Ti₂O₃ > Magnéli phases.
Other oxides
No generic titanium-oxide ceramic matches TiO property set
Stoichiometry and defect structure uniquely control TiO's metallic behavior and high hardness; class-level substitution may compromise device function.

TiO Performance Evidence vs. TiO₂ and Ti₂O₃


Superior Mechanical Hardness

In a direct comparison of reactively sputtered titanium oxide films, the hardness of TiO exceeds that of Ti₂O₃ and TiO₂ (rutile). This is attributed to its dense rocksalt structure and high bond density [1]. The reported microhardness of TiO ranges from 9.9 to 19.6 GPa, depending on non-stoichiometry and degree of order, with ordered TiO achieving the highest values [2]. In a specific coating application, a 500 nm TiO layer exhibited a hardness of 11 GPa and reduced the wear rate of a Ti alloy substrate by approximately 450 times when sliding against a ZrO₂ counterface [3].

Mechanical Hardness
Head-to-head
TiO: 11 GPa (500 nm film), range 9.9–19.6 GPa; trend TiO > Ti₂O₃ > Magnéli > rutile TiO₂.
Reported higher hardness supports wear-resistant coating selection.
Thin-film context; 450× wear rate reduction vs. uncoated Ti alloy against ZrO₂.
Hard coatings Wear resistance Mechanical properties

Metallic-Like Electrical Conductivity

Titanium monoxide exhibits electrical resistivity values between 170 and 400 μΩ·cm [1][2], placing it in the range of poor metals. This is in stark contrast to stoichiometric TiO₂, which is an insulator with a resistivity up to 10¹¹ μΩ·cm [3]. The conductivity trend among titanium oxides is clearly established: TiO > Ti₂O₃ > Magnéli phases > rutile TiO₂ [4]. The low resistivity of TiO makes it suitable as a conductive diffusion barrier in microelectronics, a function that insulating TiO₂ cannot perform [2].

Electrical Resistivity
Reported
TiO: 170–400 μΩ·cm; TiO₂: 7×10² to 2×10¹¹ μΩ·cm. Orders-of-magnitude difference.
Metallic conductivity profile enables electrode and barrier use.
Sputtered film data; resistivity depends on O/Ti ratio and deposition method.
Conductive ceramics Microelectronics Diffusion barriers

Narrow Band Gap for Visible Light Absorption

Stoichiometric TiO₂ polymorphs (anatase, rutile) have wide band gaps of 3.2 eV and 3.06 eV, respectively, limiting their optical absorption to the UV region [1]. In contrast, titanium monoxide and its non-stoichiometric derivatives exhibit significantly narrower band gaps. TiO₀.₈₄ films have shown an indirect band gap as low as 1.29 eV [2], while annealed inkjet-printed TiO layers exhibit a band gap of 2.57 eV [3]. This reduction in band gap extends the light absorption threshold into the visible spectrum, a property that pristine TiO₂ lacks without doping or defect engineering.

Optical Band Gap
Reported
TiO₀.₈₄: 1.29 eV; annealed TiO: 2.57 eV. Anatase TiO₂: 3.2 eV. Shift of up to 1.91 eV.
Extends absorption into visible range for photovoltaic research.
Hydrothermal and inkjet-printed films; stoichiometry-dependent.
Photocatalysis Photovoltaics Optical coatings

High Dielectric Loss for EMI Shielding

Titanium monoxide, when dispersed as ceramic particles in a polymer matrix, enables compositions with a high dielectric loss tangent at gigahertz frequencies, a property not typical of conventional ceramics [1]. This enables the creation of composite materials that can effectively mitigate electromagnetic interference (EMI) through absorption rather than reflection. The patent literature specifies that TiO-containing composites can achieve a dielectric loss tangent of at least 0.03, and in some embodiments at least 0.4, over a frequency range spanning megahertz to gigahertz [1]. This high dielectric loss is unexpected for a ceramic and is attributed to the unique electronic structure of TiO.

Dielectric Loss (EMI)
Reported
TiO-polymer composite: loss tangent ≥0.03, some embodiments ≥0.4 at GHz frequencies.
High dielectric loss supports printable EMI shielding designs.
Patent evidence; absorption-dominant shielding vs. reflective metal foils.
EMI shielding Dielectric loss Polymer composites

TiO Application Scenarios


Wear-Resistant Conductive Coatings

For applications requiring both electrical conductivity and mechanical protection, such as electrical contacts or sensors on moving parts, TiO thin films offer a unique solution. The combination of low electrical resistivity (~170 μΩ·cm) and high hardness (up to 19.6 GPa, with 11 GPa demonstrated in a 500 nm film) provides a performance envelope that cannot be achieved with insulating TiO₂ or softer, less conductive suboxides [1][2][3]. For example, a TiO coating on a Ti alloy reduced the wear rate by a factor of 450 against a ZrO₂ counterface, while maintaining a metallic conduction pathway [3].

Conductive Diffusion Barriers in Microelectronics

In semiconductor device fabrication, a barrier layer is needed to prevent interdiffusion between silicon and aluminum metallization without introducing high electrical resistance. TiO's low resistivity (~400 μΩ·cm) and demonstrated barrier properties against Si interdiffusion make it a compelling candidate for this role [4]. Insulating TiO₂, while an effective diffusion barrier, would electrically isolate the layers, rendering the device inoperable. The use of TiO allows for a single-layer, conductive barrier, simplifying device architecture [4].

Visible-Light Absorbing Layer for Photovoltaics

To extend the spectral response of photovoltaic devices into the visible range, absorber materials with band gaps below 3 eV are required. While undoped TiO₂ (band gap ~3.0–3.2 eV) is limited to UV absorption, TiO-based films with band gaps of 1.29 eV (TiO₀.₈₄) or 2.57 eV (annealed TiO) can absorb a significant portion of the visible solar spectrum [5][6]. This makes TiO a promising p-type absorber layer for complementary thin-film solar cell architectures, where its conductivity and optical properties can be tuned through stoichiometry control [6].

Printable Flexible EMI Shielding

The increasing density of electronic components in devices like smartphones and wearables requires effective EMI shielding that is lightweight, flexible, and can be applied to complex geometries. TiO-based polymer composites offer a solution by providing high dielectric loss at GHz frequencies, enabling EMI absorption rather than just reflection [7]. These composites can be formulated as printable inks or flexible films, allowing for the direct application of shielding to circuit boards and enclosures, a significant advantage over rigid and heavy metal shields [7].

Application
Selection Property
Validation Focus
Wear-resistant conductive coatings
Combined high hardness and low resistivity
Coating-substrate adhesion, tribological wear rate, and electrical continuity
Conductive diffusion barriers
Low electrical resistivity with Si interdiffusion barrier integrity
Contact resistance and barrier-layer effectiveness in semiconductor stacks
Visible-light absorber layers
Tunable narrow band gap (sub-3 eV) and p-type character
Optical absorption onset, carrier concentration, and photovoltaic spectral response
Printable flexible EMI shielding
High dielectric loss tangent in polymer composites
Shielding effectiveness, flexibility, and ink printability on complex surfaces

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